molecular formula C17H18ClN3O3S B11402821 Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11402821
M. Wt: 379.9 g/mol
InChI Key: JJUWWPCVIHXYBH-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and propylthio group, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with propylthiol in the presence of a base like sodium hydride.

    Introduction of the Benzoate Ester: The resulting pyrimidine derivative is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can be compared with other pyrimidine derivatives such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine Arabinoside: Used in chemotherapy for its ability to inhibit DNA synthesis.

    Thioguanine: An antineoplastic agent that incorporates into DNA and RNA, disrupting their function.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Biological Activity

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and various studies that highlight its pharmacological properties.

The compound has the following chemical properties:

  • Molecular Formula : C14H17ClN4O3S
  • Molecular Weight : 356.83 g/mol
  • CAS Number : Not specifically listed in the search results, but related compounds provide context for its classification.

Antiviral Activity

Recent studies have evaluated the antiviral potential of pyrimidine derivatives, including the compound . For instance, research indicates that certain pyrimidine derivatives exhibit significant activity against viruses such as H5N1 and SARS-CoV-2. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can enhance antiviral efficacy.

Case Study: Antiviral Efficacy

In a study focusing on various pyrimidine compounds, it was found that derivatives with specific functional groups showed improved inhibition rates against SARS-CoV-2. For example, compounds with trifluoromethyl groups demonstrated lower IC50 values, indicating higher potency against viral replication .

Anticancer Activity

This compound has also been assessed for anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 and HT29. The mechanism of action involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
9aMCF-70.02Apoptosis induction
10bHT2923.35Cell cycle arrest
11bA2780VariesInhibition of proliferation

Anti-inflammatory Activity

Some derivatives of ethyl benzoate bearing pyrrolizine and indolizine moieties have been reported to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds showed preferential inhibition of COX-2, suggesting a potential therapeutic application in inflammatory diseases .

Enzyme Inhibition

The compound's biological activity may be attributed to its interaction with specific enzymes involved in disease pathways. For instance, the inhibition of COX enzymes is critical in reducing inflammation and pain. Docking studies have provided insights into how these compounds fit into enzyme active sites, enhancing their therapeutic potential .

Structural Considerations

The presence of functional groups such as chloro and propylthio plays a pivotal role in modulating biological activity. Research indicates that these groups can influence solubility, permeability, and overall bioavailability of the compounds .

Properties

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

ethyl 4-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C17H18ClN3O3S/c1-3-9-25-17-19-10-13(18)14(21-17)15(22)20-12-7-5-11(6-8-12)16(23)24-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)

InChI Key

JJUWWPCVIHXYBH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl

Origin of Product

United States

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